molecular formula C13H9ClFN5O2S B2605077 6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 1223478-26-9

6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2605077
CAS No.: 1223478-26-9
M. Wt: 353.76
InChI Key: JMMBBIFPDMAFQO-UHFFFAOYSA-N
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Description

6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a triazole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the pyridine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Triazole Ring: This can be done using click chemistry, where azides react with alkynes in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in enzymes, while the sulfonamide group can participate in hydrogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Properties

IUPAC Name

6-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN5O2S/c14-13-4-2-10(6-17-13)23(21,22)19-9-1-3-12(11(15)5-9)20-8-16-7-18-20/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMBBIFPDMAFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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